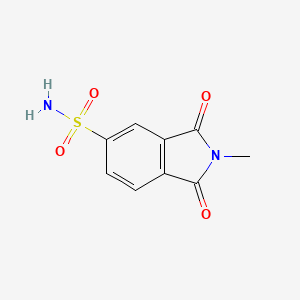

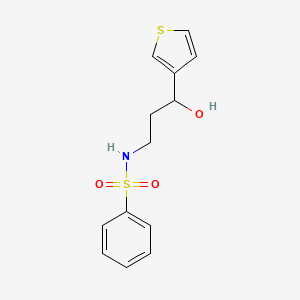

2-甲基-1,3-二氧代-2,3-二氢-1H-异吲哚-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

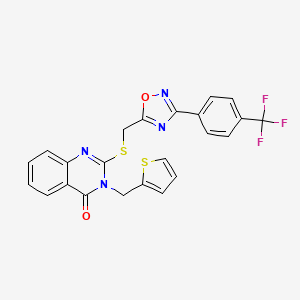

The compound "2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives that are inhibitors of carbonic anhydrase (CA) isoforms, which are enzymes involved in the regulation of acid-base balance and ion transport in many tissues. These inhibitors have potential applications in medicinal chemistry, particularly in the treatment of conditions where inhibition of specific CA isoforms is beneficial, such as in certain cancers or glaucoma .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable precursors such as cyclic 1,3-diketones, sulfanilamide, and aromatic aldehydes. The structures of these compounds are confirmed using spectral analysis methods like IR, H-NMR, 13C-NMR, and mass spectrometry . Another approach includes the generation of isoxazole sulfonamides followed by their reactions with various reagents to obtain aryl/heteroaryl- and aminovinylsubstituted derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. The crystal structure of hCA II adduct with a sulfonamide revealed favorable interactions between the inhibitor and the enzyme, explaining its strong affinity for this isoform . These interactions can be exploited for the design of effective inhibitors incorporating bicyclic moieties .

Chemical Reactions Analysis

Sulfonamide derivatives can inhibit the activity of carbonic anhydrases by interacting with the zinc ion in the active site of the enzyme. This interaction can be highly selective, with some compounds showing selectivity against tumor-associated CA isoforms IX and XII over off-targets such as hCA I and II . The inhibitory effects of these compounds on the hydratase and esterase activities of CA isoenzymes have been studied, with some showing low nanomolar inhibitory constants .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of various substituents such as methyl, halogen, and methoxy groups can affect the potency and selectivity of these compounds as CA inhibitors. The compounds' solubility, stability, and ability to cross cell membranes are critical for their potential as therapeutic agents. Some sulfonamide derivatives are designed to be fluorescent, allowing them to be used as probes for imaging and investigating hypoxic tumors expressing CA IX .

科学研究应用

新型磺胺类衍生物的合成

Filimonov 等人(2006 年)的一项研究描述了从 3,5-二甲基异恶唑开始合成新型磺酰胺衍生物,展示了一种生成异恶唑杂环的不同芳基/杂芳基和氨基乙烯基取代衍生物的方法。这项研究突出了磺酰胺基团在各种应用中创建新化合物的化学多功能性和潜力 (Filimonov et al., 2006).

用于癌症治疗的碳酸酐酶抑制

Wilkinson 等人(2006 年)开发了一类新型糖缀合物苯磺酰胺,以抑制碳酸酐酶同工酶,特别是 hCA IX,后者在缺氧肿瘤中过表达。这种方法通过抑制肿瘤相关碳酸酐酶 IX,靶向新的癌症疗法,展示了磺酰胺衍生物的治疗潜力 (Wilkinson et al., 2006).

结构和光谱分析

Alaşalvar 等人(2016 年)对特定磺酰胺衍生物的晶体结构和光谱性质进行了全面分析,提供了对磺酰胺的分子和晶体结构的见解。这项研究通过阐明磺酰胺化合物的结构性质,支持了先进材料和药物的开发 (Alaşalvar et al., 2016).

磺酰胺的专利审查

Carta 等人(2012 年)回顾了 2008 年至 2012 年间研究的主要磺酰胺类,突出了它们在临床应用中的重要性,例如利尿剂、碳酸酐酶抑制剂、抗癫痫药和抗癌药。这篇综述强调了正在进行的研究和开发工作,以探索基于磺酰胺的新药,用于各种治疗应用 (Carta et al., 2012).

作用机制

Target of Action

The primary targets of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide are yet to be identified. It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

The exact mode of action of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide It is known that indole derivatives interact with their targets and cause changes that lead to various biological activities .

Biochemical Pathways

The biochemical pathways affected by 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide The compound’s predicted density is 1368±006 g/cm3, and its boiling point is predicted to be 3457±250 °C . These properties may impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide Given the broad spectrum of biological activities associated with indole derivatives , it is likely that the compound has diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide . For instance, the compound’s predicted vapor pressure is 6.04E-05mmHg at 25°C , suggesting that temperature could influence its stability and efficacy.

属性

IUPAC Name |

2-methyl-1,3-dioxoisoindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-11-8(12)6-3-2-5(16(10,14)15)4-7(6)9(11)13/h2-4H,1H3,(H2,10,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTORYAQGVDUHIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)

![N,N-Dimethyl-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2548541.png)

![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)